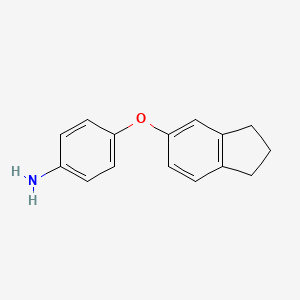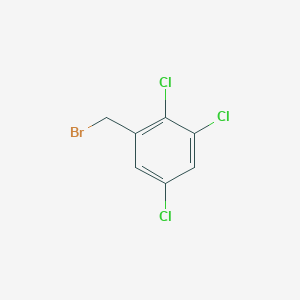
1-(Bromomethyl)-2,3,5-trichlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the preparation of ethynylferrocene compounds of 1,3,5-tribromobenzene . Additionally, a practical synthetic procedure for 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene starting from benzene in four straightforward steps is reported, which suggests that similar methods could potentially be applied to synthesize "1-(Bromomethyl)-2,3,5-trichlorobenzene" .
Molecular Structure Analysis
Crystal structure analysis is a common technique used to determine the arrangement of atoms within a compound. For instance, the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were determined by X-ray diffraction, which could be analogous to studying the structure of "1-(Bromomethyl)-2,3,5-trichlorobenzene" . The crystal structure of p-bromochlorobenzene has also been investigated, providing insights into the possible structural characteristics of halogenated benzene derivatives .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be complex. For example, 1,2,3-Tris(arylmethylene)cyclohexanes rearranged nearly quantitatively to 1,2,3-tris(arylmethyl)benzenes when exposed to gaseous hydrogen bromide . This indicates that halogenated benzene compounds can undergo significant structural changes under certain conditions, which could be relevant to the chemical behavior of "1-(Bromomethyl)-2,3,5-trichlorobenzene".
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives have been extensively studied. For example, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded to understand its vibrational modes . Similarly, the electronic and structural aspects of 1-bromo-2,3-dichlorobenzene were investigated using experimental and theoretical calculations, including the effects of solvents on its absorption spectrum . Dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene showed a pronounced temperature effect, which could be relevant to understanding the temperature-dependent behavior of "1-(Bromomethyl)-2,3,5-trichlorobenzene" .
Scientific Research Applications
Crystallography and Structural Analysis
Research into the solvates of related bromomethyl and trichlorobenzene derivatives has contributed significantly to crystallography. For example, studies on 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene solvates revealed diverse crystalline structures determined by X-ray diffraction. These findings help understand the packing of molecules in solids, which is crucial for designing materials with specific properties (Szlachcic, Migda, & Stadnicka, 2007).
Synthesis of Chemical Compounds
The synthesis of non-peptide small molecular antagonists involves bromomethyl and trichlorobenzene derivatives. These compounds are essential for developing new medications and understanding chemical reactions (Bi, 2015). Additionally, the preparation of N-Piperidine benzamides CCR5 antagonists showcases the role of these derivatives in synthesizing molecules with potential therapeutic applications (Cheng De-ju, 2015).
Catalysis
Research on catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts highlights the influence of chlorine substituents, such as those in trichlorobenzene, on oxidation rates and reaction pathways. This work has implications for environmental remediation and industrial processes (Wang et al., 2015).
Materials Science
The development of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells uses trifunctional bromomethyls containing crosslinkers. These materials demonstrate improved durability and performance, critical for sustainable energy technologies (Yang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-2,3,5-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQCETYZRPQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599361 | |
| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,3,5-trichlorobenzene | |
CAS RN |
130800-83-8 | |
| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


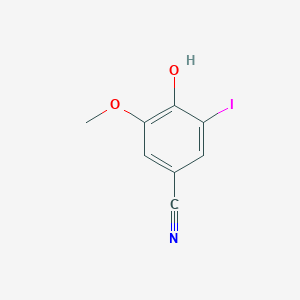
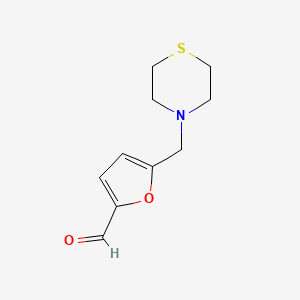
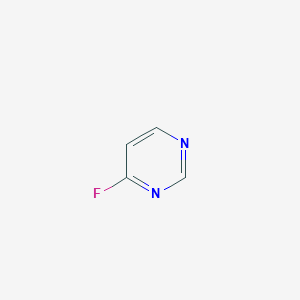


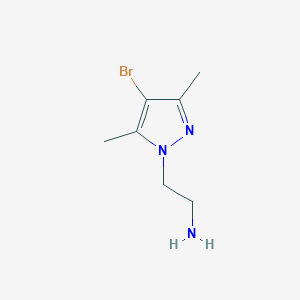
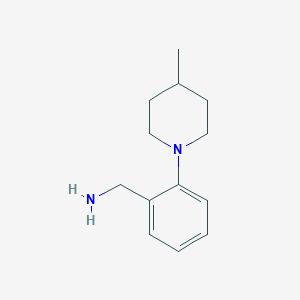
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
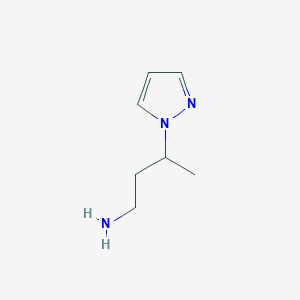
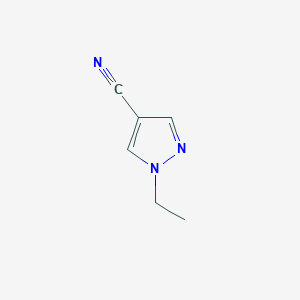
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
